N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide
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Overview
Description
This compound is a mouthful, so let’s break it down. Its IUPAC name is Methyl N-[2-[[1-(4-chlorophenyl)pyrazol-3-yl]oxymethyl]phenyl]-N-methoxycarbamate . It belongs to the strobilurin chemical class and is used as a quinone outside inhibitor (QoI)-type fungicide in agriculture . Now, let’s explore its various aspects:
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves several steps. While I don’t have the exact procedure, it typically starts with the condensation of 4-chlorophenylhydrazine with 2-nitrobenzaldehyde to form the pyrazole ring. Subsequent reactions lead to the final product.
Reaction Conditions:: The specific reaction conditions may vary, but they often include suitable solvents, catalysts, and temperature control.
Industrial Production:: Pyraclostrobin is industrially produced through large-scale synthesis. Manufacturers optimize the process for efficiency and yield.
Chemical Reactions Analysis
Reactions:: Pyraclostrobin can undergo various reactions, including oxidation , reduction , and substitution . These transformations modify its structure and properties.
Common Reagents and Conditions::Oxidation: Oxidizing agents like can convert pyraclostrobin.
Reduction: Reducing agents like can reduce the nitro group.
Substitution: Halogenation reactions using or can replace functional groups.
Major Products:: The major products depend on the specific reaction. For example, reduction of the nitro group yields an amino compound.
Scientific Research Applications
Chemistry:: Researchers study pyraclostrobin’s reactivity, stability, and interactions with other molecules.
Biology:: In agriculture, it protects crops (e.g., strawberries, raspberries, and pistachios) from fungal pathogens like Botrytis cinerea and Alternaria alternata .
Medicine:: While not directly used in medicine, understanding its mode of action informs drug development.
Industry:: Pyraclostrobin contributes to sustainable crop production and food security.
Mechanism of Action
Targets:: It inhibits the mitochondrial cytochrome-bc1 complex , disrupting fungal respiration.
Pathways:: By interfering with electron transport, it disrupts ATP synthesis, leading to fungal cell death.
Comparison with Similar Compounds
Pyraclostrobin’s uniqueness lies in its strobilurin class. Similar compounds include other QoIs like azoxystrobin and trifloxystrobin .
Properties
Molecular Formula |
C18H13ClN4O5S |
---|---|
Molecular Weight |
432.8 g/mol |
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-nitrobenzamide |
InChI |
InChI=1S/C18H13ClN4O5S/c19-11-4-3-5-12(8-11)22-17(14-9-29(27,28)10-15(14)21-22)20-18(24)13-6-1-2-7-16(13)23(25)26/h1-8H,9-10H2,(H,20,24) |
InChI Key |
UFMLYOFAFGDVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(N(N=C2CS1(=O)=O)C3=CC(=CC=C3)Cl)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Origin of Product |
United States |
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